molecular formula C7H11ClN2 B1589479 1-Methyl-2-phenylhydrazine hydrochloride CAS No. 92304-54-6

1-Methyl-2-phenylhydrazine hydrochloride

Cat. No.: B1589479
CAS No.: 92304-54-6
M. Wt: 158.63 g/mol
InChI Key: QBHDPTUISCWOPO-UHFFFAOYSA-N
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Description

1-Methyl-2-phenylhydrazine hydrochloride is an organic compound with the chemical formula C7H11ClN2. It is a derivative of hydrazine, characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atoms. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Mechanism of Action

Target of Action

The primary target of 1-Methyl-2-phenylhydrazine hydrochloride is the carbonyl group in aldehydes and ketones . This compound acts as a nucleophile, a particle that donates an electron pair to an electrophile to form a chemical bond .

Mode of Action

This compound interacts with its targets through a process known as nucleophilic addition . Specifically, it reacts with a carbonyl to form a hydrazone, a process similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .

Biochemical Pathways

The biochemical pathway affected by this compound involves the conversion of aldehydes and ketones to hydrazones . This conversion is a part of the Wolff-Kishner reduction, a method of reducing organic compounds . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .

Pharmacokinetics

The compound’s molecular weight of 158632 may influence its bioavailability and distribution within the body.

Result of Action

The molecular and cellular effects of this compound’s action involve the transformation of carbonyl-containing compounds into corresponding alkanes . This transformation results from the formation of a hydrazone intermediate, which subsequently loses nitrogen gas and gains a proton .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the pH of the environment, as the formation of the hydrazone anion involves deprotonation . Additionally, the compound’s stability and efficacy may be influenced by temperature, as indicated by its boiling point of 54-55 °C at 0.3 mmHg .

Biochemical Analysis

Biochemical Properties

1-Methyl-2-phenylhydrazine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of indole derivatives through the Fischer indole synthesis. This compound interacts with various enzymes and proteins, including hydrazine derivatives and ketones, to form hydrazones and other intermediates. The nature of these interactions involves nucleophilic addition reactions, where the nitrogen atom in this compound acts as a nucleophile, attacking electrophilic carbon atoms in aldehydes and ketones .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells, leading to changes in the expression of genes involved in antioxidant defense mechanisms. Additionally, this compound can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through nucleophilic addition reactions. This compound can form hydrazones with aldehydes and ketones, which can further undergo reduction reactions to form alkanes. The binding interactions with biomolecules, such as enzymes, can lead to enzyme inhibition or activation, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to this compound can result in oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and changes in gene expression, while at high doses, it can cause toxic effects, including liver damage and hemolytic anemia. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more severe adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of indole derivatives through the Fischer indole synthesis. This compound interacts with enzymes such as hydrazine derivatives and ketones, leading to the formation of hydrazones and other intermediates. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall cellular effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical activity. The localization of this compound can affect its function and interactions with other biomolecules, leading to changes in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-phenylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with methyl iodide in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . Another method includes the reaction of phenylhydrazine with formaldehyde and formic acid, followed by methylation and subsequent treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-phenylhydrazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

1-Methyl-2-phenylhydrazine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Methyl-2-phenylhydrazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form stable complexes with various substrates makes it valuable in both synthetic and biological applications .

Properties

IUPAC Name

1-methyl-2-phenylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2.ClH/c1-8-9-7-5-3-2-4-6-7;/h2-6,8-9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHDPTUISCWOPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNNC1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436613
Record name 2-Methyl phenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92304-54-6
Record name 2-Methyl phenylhydrazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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